N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine typically involves the reaction of hydrazine derivatives with guanidine precursors. One common method is the sequential one-pot approach, which provides efficient access to diverse guanidines through the use of N-chlorophthalimide, isocyanides, and amines . This method offers mild reaction conditions and a broad substrate scope, making it suitable for the synthesis of complex guanidines.
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can produce high yields of the desired guanidine compounds. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, also provides a convenient route for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with various biological molecules, influencing their function and activity . This compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products through its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share a similar guanidine core but differ in their substituents, affecting their reactivity and applications.
Thiourea Derivatives: These compounds are structurally similar but contain sulfur, which imparts different chemical properties and reactivity.
Uniqueness
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine stands out due to its specific hydrazinylmethylidene and octyl substituents, which enhance its ability to interact with biological molecules and serve as a versatile scaffold in chemical synthesis . Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research.
Properties
CAS No. |
114174-40-2 |
---|---|
Molecular Formula |
C19H43N9 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-amino-N'-[8-[carbamimidoyl-[8-(hydrazinylmethylideneamino)octyl]amino]octyl]methanimidamide |
InChI |
InChI=1S/C19H43N9/c20-19(21)28(15-11-7-3-1-5-9-13-24-17-26-22)16-12-8-4-2-6-10-14-25-18-27-23/h17-18H,1-16,22-23H2,(H3,20,21)(H,24,26)(H,25,27) |
InChI Key |
FGBIFCVMTVUSDH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN(CCCCCCCCN=CNN)C(=N)N)CCCN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.